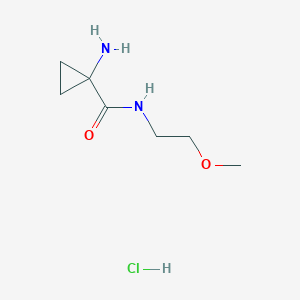

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride

Beschreibung

1-Amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride is a cyclopropane-derived compound featuring a carboxamide group substituted with a 2-methoxyethyl moiety and an amino group on the cyclopropane ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Cyclopropane derivatives are valued in drug discovery for their conformational rigidity, which can improve target binding and metabolic stability .

Eigenschaften

IUPAC Name |

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-11-5-4-9-6(10)7(8)2-3-7;/h2-5,8H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXSAQCTFCRNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1(CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Diazomethane-Mediated Cyclization

A seminal method for constructing 1-aminocyclopropane-1-carboxylic acid derivatives involves reacting α-acylamino-acrylic acid esters with diazomethane. This process, described in US Patent 4,367,344, proceeds via pyrazoline intermediate formation, followed by pyrolysis and saponification. For instance:

- Cyclization : α-Acylamino-acrylic acid esters react with diazomethane to form pyrazolines.

- Pyrolysis : Heating pyrazolines induces ring contraction, yielding 1-acylamino-cyclopropane-carboxylic acid esters.

- Saponification : Alkaline hydrolysis (e.g., aqueous NaOH) cleaves the ester and acyl groups, producing 1-amino-cyclopropane-1-carboxylic acid hydrochloride after acidification.

Example :

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, utilizing diiodomethane (CH$$2$$I$$2$$) and a zinc-copper (Zn-Cu) couple, offers an alternative route to cyclopropanes. This method stereospecifically converts alkenes into cyclopropanes via carbene intermediates.

Mechanism :

- Carbene Generation : CH$$2$$I$$2$$ reacts with Zn-Cu to form a zinc-carbenoid intermediate.

- Cyclopropanation : The carbenoid transfers a methylene group to the alkene, forming the cyclopropane ring.

While this method is widely used for simple cyclopropanes, functionalizing the ring with amino and carboxamide groups requires post-modification steps.

Introduction of the Amino Group

The amino group at the cyclopropane ring’s 1-position is typically introduced via acylamido intermediates or direct amination .

Acylamido Intermediate Route

The patent method employs α-acylamino-acrylic acid esters as precursors. After cyclopropane formation, saponification and acid hydrolysis remove the acyl protecting group:

- Saponification : 1-Acylamino-cyclopropane-carboxylic acid esters are treated with aqueous NaOH (70–150°C) to hydrolyze the ester.

- Acid Hydrolysis : Concentrated HCl removes the acyl group, yielding the amino hydrochloride salt.

Optimization :

Direct Amination

While less common, direct amination of cyclopropane derivatives (e.g., via Buchwald-Hartwig coupling) could theoretically introduce the amino group. However, steric hindrance and ring strain may limit efficiency.

Carboxamide Formation

Converting the carboxylic acid to the N-(2-methoxyethyl)carboxamide involves amide coupling strategies.

Acid Chloride Route

- Activation : Treat 1-amino-cyclopropane-1-carboxylic acid with thionyl chloride (SOCl$$_2$$) to form the acid chloride.

- Aminolysis : React the acid chloride with 2-methoxyethylamine in the presence of a base (e.g., triethylamine) to yield the carboxamide.

Example :

Coupling Reagent-Assisted Synthesis

Modern peptide coupling agents (e.g., HATU, EDCl/HOBt) enable direct amide bond formation without isolating the acid chloride:

- Activation : Combine the carboxylic acid with HATU and a base (e.g., DIPEA) in DMF.

- Amine Addition : Introduce 2-methoxyethylamine to form the carboxamide.

Hydrochloride Salt Preparation

The final step involves protonating the amino group to form the hydrochloride salt:

- Acid Treatment : Dissolve the free base in methanol and add concentrated HCl.

- Crystallization : Cooling the solution precipitates the hydrochloride salt, which is filtered and dried.

Yield Optimization :

- Direct addition of propylene oxide to a methanolic solution of the amino acid hydrochloride facilitates selective crystallization, minimizing side reactions.

Alternative Synthetic Routes

Carbene Insertion

Dichlorocarbene (generated from chloroform and KOH) reacts with alkenes to form cyclopropanes. However, controlling regioselectivity with complex substrates remains challenging.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions: 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

While the search results do not provide specific case studies or comprehensive data tables for "1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride," they do offer insights into its properties, related compounds, and potential applications.

Chemical Information

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride is an organic compound with the molecular formula and a molecular weight of 194.66 . It is also identified by the PubChem CID 121553273 .

** life science products**

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride is one of numerous organic compounds composing American Elements's comprehensive catalog of life science products .

Potential Applications

While direct applications of 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride are not detailed in the search results, related research suggests potential uses in:

- Pharmaceuticals: Cyclopropane derivatives are present in kinase inhibitor and modulator compounds for treating diseases, particularly cancers . These compounds can modulate kinase activity of VEGFR-2 (KDR), c-MET, FLT-3c-KIT, PDGFRα, PDGFRβ, and c-FMS kinase . Kinases are implicated in diseases such as cancer, rheumatoid arthritis, atherosclerosis, and retinopathies .

- Antidepressants: Cyclopropane rings have been used as replacements for metabolically unstable acetylene bonds in α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists, resulting in compounds with antidepressant-like efficacy .

- Treatment of cancers and other diseases: Compounds of the present invention find utility in the treatment of mammalian cancers, hyperproliferative diseases, metabolic diseases, neurodegenerative diseases, or diseases characterized by angiogenesis .

Cyclopropane Derivatives in Drug Discovery

Wirkmechanismus

The mechanism by which 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved are determined through detailed biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride and analogous cyclopropane derivatives:

Key Differences and Implications

Substituent Effects on Solubility and Bioavailability: The 2-methoxyethyl group in the target compound improves hydrophilicity compared to lipophilic analogs like the 4-fluorophenyl derivative . This may enhance aqueous solubility but reduce membrane permeability. Hydrochloride salts universally increase solubility compared to free bases, as seen in ethyl 1-aminocyclopropanecarboxylate hydrochloride .

Functional Group Variations: Amides (e.g., carboxamide derivatives) exhibit greater metabolic stability than esters (e.g., ethyl 1-aminocyclopropanecarboxylate), which are prone to hydrolysis .

Synthetic Accessibility: Simpler derivatives like ethyl 1-aminocyclopropanecarboxylate hydrochloride are synthesized via esterification of 1-aminocyclopropanecarboxylic acid, whereas amides require coupling reagents (e.g., EDC/HOBt) . Diastereomeric purity is a challenge in cyclopropane synthesis, as noted in N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (dr 23:1) .

Biological Relevance: While the target compound lacks direct activity data, fluorophenyl-substituted analogs are explored as kinase inhibitors, and sulfonamide derivatives are investigated for antiviral properties .

Biologische Aktivität

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to synthesize existing knowledge on its biological effects, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropane ring, which is significant for its biological activity. The presence of the methoxyethyl group and the carboxamide moiety contributes to its solubility and interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological properties.

Antidepressant Effects

Research indicates that compounds with similar structures to 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride exhibit partial agonistic activity at nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in mood regulation and cognitive functions. Studies have shown that modifications in the cyclopropane side chain can enhance selectivity for specific nAChR subtypes, potentially leading to reduced side effects associated with antidepressants .

Anti-inflammatory Properties

Compounds related to 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride have demonstrated notable anti-inflammatory activities. In vitro assays using murine macrophage cell lines (RAW 264.7) revealed that these compounds can inhibit nitric oxide (NO) production, a key mediator in inflammatory responses. For instance, certain derivatives showed IC50 values comparable to established anti-inflammatory agents like curcumin .

The mechanisms underlying the biological activities of this compound involve modulation of neurotransmitter systems and inflammatory pathways. The interaction with nAChRs suggests a role in neurotransmission modulation, while the inhibition of NO production points to potential effects on inflammatory signaling pathways.

Study on Antidepressant Activity

A study evaluated the antidepressant-like effects of a series of cyclopropane derivatives in the mouse forced swim test. The results indicated that specific modifications to the cyclopropane structure led to enhanced efficacy, supporting the hypothesis that these compounds could serve as lead candidates for novel antidepressants .

Evaluation of Anti-inflammatory Activity

In another study, various analogs were tested for their ability to inhibit NO production in LPS/IFN-induced macrophages. The findings showed that certain structural features significantly influenced their anti-inflammatory potency, highlighting the importance of SAR in drug design .

Data Tables

Q & A

Q. What synthetic strategies are optimal for producing 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride with high purity?

Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or vinylcyclopropane rearrangement, followed by carboxamide functionalization. Key steps include:

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the cyclopropane carboxylic acid derivative with 2-methoxyethylamine under inert conditions .

- Salt formation : React the free base with HCl in a polar aprotic solvent (e.g., THF) to enhance crystallinity and solubility .

Critical parameters : Monitor reaction temperature (<0°C during cyclopropanation to avoid ring strain release) and pH (neutralize excess HCl post-salt formation). Purification via recrystallization from ethanol/water mixtures improves yield (≥85%) and purity (≥98% by HPLC) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in PBS at pH 7.4) by introducing ionic interactions. Stability studies show:

- pH-dependent hydrolysis : Degradation occurs at pH >8 due to cleavage of the methoxyethyl group; use buffers at pH 4–7 for long-term storage .

- Thermal stability : Decomposition initiates at 180°C (DSC data), making lyophilization viable for storage .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) to evaluate binding via the cyclopropane-carboxamide motif .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀) using tritiated analogs .

Controls : Include structurally related cyclopropane derivatives (e.g., ethyl 1-aminocyclopropanecarboxylate hydrochloride) to isolate the role of the methoxyethyl group .

Advanced Research Questions

Q. How does stereochemistry at the cyclopropane ring affect target binding and metabolic stability?

- Cis vs. trans isomers : Cis-configuration (1S,2R) enhances binding to enzymes with hydrophobic pockets (e.g., CYP450 isoforms) due to reduced steric hindrance .

- Metabolic profiling : LC-MS/MS reveals trans isomers undergo faster hepatic glucuronidation (t₁/₂ = 2.3 h vs. cis: t₁/₂ = 5.7 h) .

Methodology : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers; MD simulations validate docking poses .

Q. What advanced characterization techniques resolve structural ambiguities in cyclopropane derivatives?

- X-ray crystallography : Resolves cyclopropane ring geometry and hydrogen-bonding networks (e.g., N–H···Cl interactions in the crystal lattice) .

- Solid-state NMR : Quantifies ring strain via ¹³C chemical shifts (δ 25–30 ppm for cyclopropane carbons) .

Contradiction resolution : Discrepancies in FTIR carbonyl stretches (1680 vs. 1705 cm⁻¹) arise from polymorphic forms; use PXRD to identify dominant crystalline phases .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

- QSAR models : Correlate logP (calculated: 1.2) with BBB permeability (PAMPA assay: Pe = 4.2 × 10⁻⁶ cm/s) .

- ADMET prediction : SwissADME predicts moderate CYP3A4 inhibition (Probability = 0.72), necessitating in vivo validation .

Protocol : Combine DFT (B3LYP/6-31G*) for conformational analysis with molecular dynamics (AMBER) to simulate membrane diffusion .

Q. What strategies mitigate contradictory bioactivity data across cell-based vs. enzyme assays?

- Cell permeability : Use LC-MS to quantify intracellular concentrations; low uptake (<10% at 1 µM) may explain reduced activity in cell assays .

- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific kinase binding .

Case study : Inconsistent IC₅₀ values for PDE4 inhibition (enzyme: 12 nM vs. cell: 220 nM) were resolved by adjusting assay buffer ionic strength .

Q. How does the methoxyethyl group modulate interactions with hydrophobic enzyme pockets?

- Molecular docking (AutoDock Vina) : The methoxyethyl chain occupies a sub-pocket in trypsin-like proteases, increasing binding energy (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for ethyl analogs) .

- SAR analysis : Methyl-to-methoxy substitution improves selectivity (10-fold for MMP-9 over MMP-2) by reducing π-π stacking with Tyr residues .

Methodological Resources

- Synthetic protocols : Optimized procedures for carboxamide coupling , salt formation .

- Analytical tools : Chiral HPLC conditions , X-ray crystallography parameters .

- Computational workflows : QSAR model scripts , MD simulation templates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.